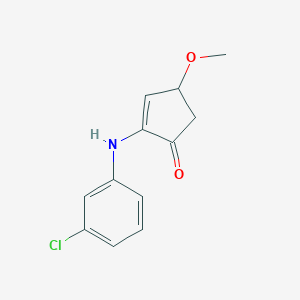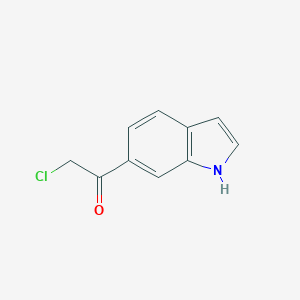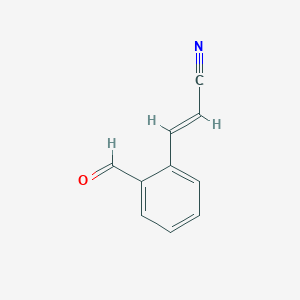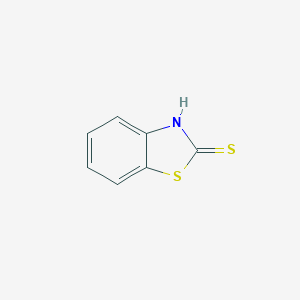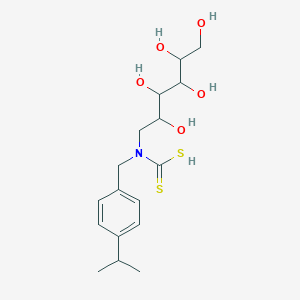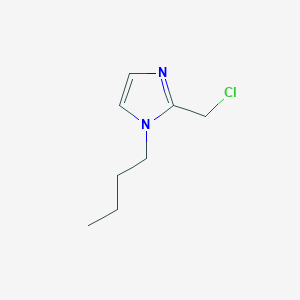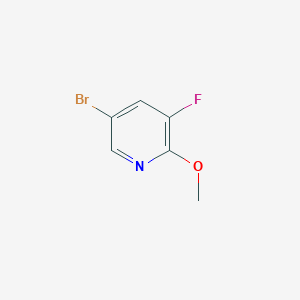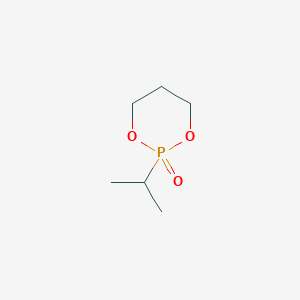
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, commonly known as MDO or Etidronate, is an organic compound that belongs to the family of bisphosphonates. It is a white crystalline powder that is soluble in water and has a molecular formula of C2H8O7P2. MDO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
MDO works by binding to hydroxyapatite crystals in bone tissue. This binding inhibits the activity of osteoclasts, which are cells responsible for bone resorption. By inhibiting osteoclast activity, MDO can help to prevent bone loss and promote bone growth. Additionally, MDO has been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
MDO has a range of biochemical and physiological effects. In bone tissue, MDO has been shown to increase bone density and strength, making it an effective treatment for osteoporosis. MDO has also been shown to reduce the risk of bone fractures in patients with osteoporosis. In cancer cells, MDO has been shown to induce apoptosis, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDO in lab experiments is its ability to inhibit bone resorption. This makes it a useful tool for studying bone growth and development. Additionally, MDO has been shown to have potential anticancer properties, making it a promising candidate for cancer research. However, MDO also has some limitations in lab experiments. It can be difficult to determine the optimal dosage for MDO, and it may have side effects that could affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research involving MDO. One area of interest is its potential use in the treatment of osteoporosis. Further research is needed to determine the optimal dosage and treatment regimen for MDO in osteoporosis patients. Additionally, MDO's potential anticancer properties make it a promising candidate for cancer treatment. Future research could focus on developing MDO-based therapies for different types of cancer. Finally, MDO's ability to inhibit bone resorption could also make it a useful tool for studying bone growth and development in animal models.
Conclusion
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide, or MDO, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. Its ability to inhibit bone resorption and induce apoptosis in cancer cells make it a promising candidate for the treatment of osteoporosis and cancer. Further research is needed to determine the optimal dosage and treatment regimen for MDO in different applications.
Métodos De Síntesis
MDO is synthesized through the reaction between phosphorus trichloride and ethylene glycol in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to form MDO. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MDO has been widely used in scientific research due to its unique properties. One of the most significant applications of MDO is its ability to inhibit bone resorption. As a result, it has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. MDO has also been shown to have potential anticancer properties, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
118792-92-0 |
|---|---|
Nombre del producto |
(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide |
Fórmula molecular |
C6H13O3P |
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-6(2)10(7)8-4-3-5-9-10/h6H,3-5H2,1-2H3 |
Clave InChI |
NQXBDGRDRMYYLA-UHFFFAOYSA-N |
SMILES |
CC(C)P1(=O)OCCCO1 |
SMILES canónico |
CC(C)P1(=O)OCCCO1 |
Sinónimos |
1,3,2-Dioxaphosphorinane,2-(1-methylethyl)-,2-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



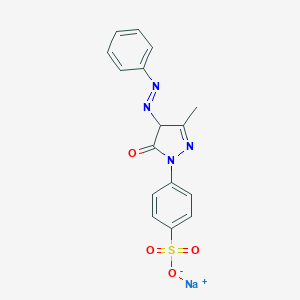
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
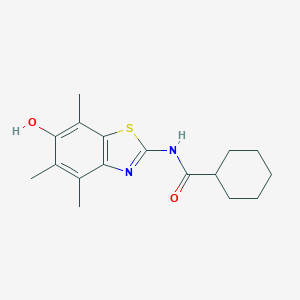
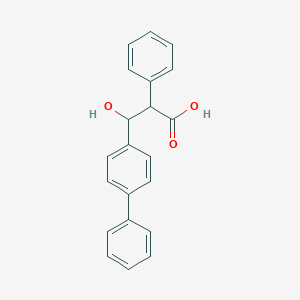
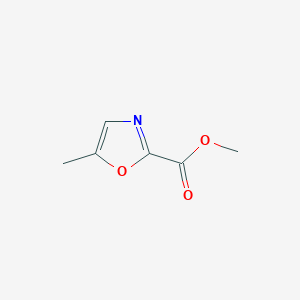
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
